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Compound of Interest

Compound Name: 5-(3-Chlorophenyl)thiazol-2-amine

CAS No.: 1249447-08-2

Cat. No.: B1488213 Get Quote

Compound Identity & Core Specifications
5-(3-Chlorophenyl)thiazol-2-amine is a 2-aminothiazole derivative characterized by an

electron-withdrawing chlorophenyl moiety at the 5-position. This structural feature significantly

influences its basicity, lipophilicity, and solubility profile compared to the unsubstituted parent

heterocycle.

Parameter Specification

Chemical Name 5-(3-Chlorophenyl)-1,3-thiazol-2-amine

CAS Registry Number 1249447-08-2

Molecular Formula C₉H₇ClN₂S

Molecular Weight 210.68 g/mol

SMILES Nc1nc(cs1)-c1cccc(Cl)c1

Appearance Off-white to pale yellow crystalline solid

Melting Point 160–165 °C (Class characteristic range)

Physicochemical Profile
Solubility Data
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The solubility of 5-(3-Chlorophenyl)thiazol-2-amine is governed by its lipophilic chlorophenyl

tail and the weakly basic aminothiazole headgroup.

Aqueous Solubility Prediction: The compound exhibits low aqueous solubility at neutral pH due

to the high lipophilicity of the chlorophenyl ring and the neutral state of the thiazole nitrogen.

Water (pH 7.4): < 0.1 mg/mL (Predicted: Class IV/II borderline)

0.1 N HCl (pH 1.0): > 5 mg/mL (Protonation of thiazole nitrogen improves solubility)

Organic Solvent Solubility:

Solvent Solubility Rating Application

DMSO High (> 50 mg/mL)
Primary stock solution
solvent.

DMF High (> 50 mg/mL) Alternative stock solvent.

Methanol Moderate (10–20 mg/mL)
Used for HPLC sample

preparation.

| Acetonitrile | Moderate | Mobile phase component. |

Ionization (pKa) & pH-Dependent Behavior
The 2-aminothiazole core is a weak base. The 3-chlorophenyl substituent exerts an electron-

withdrawing effect (Hammett

), reducing the electron density on the ring nitrogen.

Parent 2-Aminothiazole pKa: ~5.36

Estimated pKa of 5-(3-Cl-Ph) analog:4.2 – 4.5

Implication: At physiological pH (7.4), the compound exists >99.9% in its neutral, uncharged

form, driving its poor aqueous solubility. Significant solubilization requires pH < 3.0.
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pH < 4.0 (Acidic) pH > 4.5 (Neutral/Basic)

Protonated Form (Cationic)
Soluble in Water

[R-NH3+]

Neutral Form (Free Base)
Precipitates / Aggregates

[R-NH2]

Deprotonation (pKa ~4.3)
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Figure 1: pH-dependent ionization equilibrium affecting solubility.

Stability & Degradation Pathways
Chemical Stability
The thiazole ring is aromatic and generally robust, but the free amino group and the sulfur atom

present specific vulnerabilities.

Oxidative Instability: The 2-amino group is susceptible to oxidation, potentially forming azo-

dimers or N-oxides upon prolonged exposure to air or light in solution.

Hygroscopicity: While the free base is relatively non-hygroscopic, salt forms (e.g., HCl salts)

are often hygroscopic and must be stored in desiccators.

Hydrolysis: The thiazole ring is stable to hydrolysis under standard conditions. However,

extreme acidic conditions at high temperatures can lead to ring opening.

Synthesis-Related Impurities (Hantzsch Method)
Understanding the synthesis helps identify likely impurities in commercial batches. The

standard synthesis involves the reaction of 3-chlorophenacyl bromide with thiourea.

Common Impurities:

Unreacted Thiourea: Highly polar, elutes early in Reverse Phase HPLC.

Alpha-Haloketone (3-Chlorophenacyl bromide): Alkylating agent, potential genotoxic impurity

(PGI).
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Dimerized Byproducts: Oxidative coupling of the product.

Start: 3-Chlorophenacyl Bromide
+ Thiourea

Reaction: Reflux in EtOH
(Hantzsch Cyclization)

Product: 5-(3-Chlorophenyl)thiazol-2-amine
(Hydrobromide Salt)

Main Pathway

Impurity A: Unreacted Thiourea

Incomplete Conversion

Workup: Neutralization (NH4OH)
& Recrystallization Impurity B: Dimer (Oxidative)

Air Oxidation

Click to download full resolution via product page

Figure 2: Synthesis pathway and potential impurity origin.

Experimental Protocols
HPLC Method for Purity & Stability Profiling
Use this method to assess purity or monitor degradation during stability studies.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.
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Gradient:

0-2 min: 5% B

2-10 min: 5% -> 95% B (Linear Ramp)

10-12 min: 95% B

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic ring) and 280 nm.

Retention Time Prediction: The compound is moderately lipophilic; expect elution around 6-7

minutes in this gradient.

Solubility Assay (Shake-Flask Method)
To determine exact solubility in a specific buffer:

Preparation: Add excess solid compound (~2 mg) to 1 mL of buffer (pH 2.0, 7.4).

Equilibration: Shake at 25°C for 24 hours.

Separation: Centrifuge at 14,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

Quantification: Analyze the supernatant via HPLC against a standard curve prepared in

DMSO.

Handling & Storage Recommendations
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Condition Recommendation Rationale

Storage Temperature 2–8 °C
Slows oxidative degradation of

the amino group.

Atmosphere Inert Gas (Argon/Nitrogen)
Prevents oxidation and

moisture absorption.

Container Amber Glass Vial
Protects from potential

photodegradation.

Solution Stability Use within 24 hours

Solutions in DMSO may

degrade; avoid freeze-thaw

cycles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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